3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate
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Overview
Description
3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate is an organic compound with the molecular formula C18H24O3S It is a derivative of naphthalene, characterized by the presence of two tert-butyl groups and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate typically involves the sulfonation of 3,7-Di-tert-butylnaphthalene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Di-tert-butylnaphthalene-1-sulfonamide
- 3,7-Di-tert-butylnaphthalene-1,5-disulfonic acid
- 3,7-Di-tert-butylnaphthalene-1-sulfonic acid phenylamide
Uniqueness
3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate is unique due to the presence of both tert-butyl groups and a sulfonic acid group, which confer distinct chemical properties. These structural features make it a versatile compound for various applications, distinguishing it from other similar naphthalene derivatives.
Properties
Molecular Formula |
C18H26O4S |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,7-ditert-butylnaphthalene-1-sulfonic acid;hydrate |
InChI |
InChI=1S/C18H24O3S.H2O/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);1H2 |
InChI Key |
UEBBAEXCJZWPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)O.O |
Origin of Product |
United States |
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